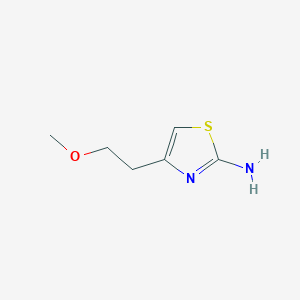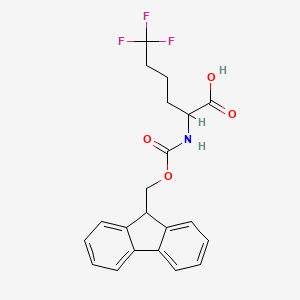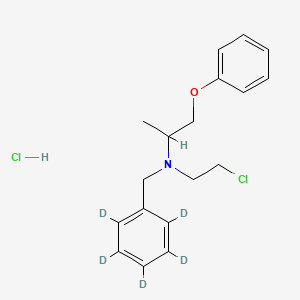![molecular formula C18H20O B12310972 (1-([11'-Biphenyl]-4-yl)-22-dimethylcyclopropyl)methanol](/img/structure/B12310972.png)
(1-([11'-Biphenyl]-4-yl)-22-dimethylcyclopropyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-([11’-ビフェニル]-4-イル)-22-ジメチルシクロプロピル)メタノールは、ビフェニル基がシクロプロピル環に結合し、さらにメタノール基で置換された有機化合物です。
準備方法
合成経路と反応条件
(1-([11’-ビフェニル]-4-イル)-22-ジメチルシクロプロピル)メタノールの合成は、いくつかの方法で行うことができます。 一般的な方法の1つは、グリニャール反応であり、フェニルマグネシウムブロミドなどのグリニャール試薬を適切なカルボニル化合物と反応させて、目的のアルコールを生成します 。この反応は通常、無水条件下でエーテル溶媒中で行われ、グリニャール試薬を安定化します。
工業的生産方法
この化合物の工業的生産は、大規模なグリニャール反応や、鈴木カップリング反応などの他のカップリング反応を含む場合があります。 鈴木カップリングは、ホウ酸とハロゲン化物を、パラジウム触媒と塩基の存在下で反応させるものです 。この方法は、収率が高く、選択性が高いことから有利です。
化学反応の分析
反応の種類
(1-([11’-ビフェニル]-4-イル)-22-ジメチルシクロプロピル)メタノールは、次のような様々な化学反応を起こします。
酸化: アルコール基は、対応するケトンまたはアルデヒドに酸化されます。
還元: この化合物は、対応する炭化水素に還元されます。
置換: ビフェニル基は、求電子置換反応を起こします。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) などがあります。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤がよく使用されます。
置換: 求電子置換反応では、しばしば臭素 (Br2) や硝酸 (HNO3) などの試薬が使用されます。
主な生成物
酸化: ケトンまたはアルデヒドを生成します。
還元: 炭化水素を生成します。
置換: 置換されたビフェニル誘導体を生成します。
科学研究への応用
(1-([11’-ビフェニル]-4-イル)-22-ジメチルシクロプロピル)メタノールは、科学研究においていくつかの応用があります。
化学: 有機合成における試薬として、およびより複雑な分子の調製における中間体として使用されます.
生物学: 潜在的な生物学的活性とその様々な生体分子との相互作用について調査されています。
医学: 薬剤合成における前駆体としての役割など、潜在的な治療効果について研究されています。
産業: 特殊化学薬品や材料の製造に使用されます。
科学的研究の応用
(1-([11’-Biphenyl]-4-yl)-22-dimethylcyclopropyl)methanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
(1-([11’-ビフェニル]-4-イル)-22-ジメチルシクロプロピル)メタノールの作用機序は、特定の分子標的との相互作用に関係しています。 ビフェニル基は、タンパク質中の疎水性ポケットと相互作用する可能性があり、メタノール基はアミノ酸残基と水素結合を形成する可能性があります 。これらの相互作用は、酵素または受容体の活性を調節し、様々な生物学的効果をもたらします。
類似化合物との比較
類似化合物
ビフェニル-4-メタノール: 構造は似ていますが、シクロプロピル基がありません。
4-フェニルベンジルアルコール: 別のビフェニル誘導体で、置換パターンが異なります。
独自性
(1-([11’-ビフェニル]-4-イル)-22-ジメチルシクロプロピル)メタノールは、シクロプロピル環の存在により、他のビフェニル誘導体とは異なり、その反応性や他の分子との相互作用に影響を与えます。 この構造的特徴は、他のビフェニル誘導体とは異なり、その特定の特性や用途に貢献しています .
特性
分子式 |
C18H20O |
|---|---|
分子量 |
252.3 g/mol |
IUPAC名 |
[2,2-dimethyl-1-(4-phenylphenyl)cyclopropyl]methanol |
InChI |
InChI=1S/C18H20O/c1-17(2)12-18(17,13-19)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11,19H,12-13H2,1-2H3 |
InChIキー |
DCSABFVLOHQBJF-UHFFFAOYSA-N |
正規SMILES |
CC1(CC1(CO)C2=CC=C(C=C2)C3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rac-benzyl (3aR,6aS)-3a-[(chlorosulfonyl)methyl]-octahydrocyclopenta[b]pyrrole-1-carboxylate, cis](/img/structure/B12310900.png)

![Tert-butyl octahydrocyclopenta[c]pyrrole-3a-carboxylate](/img/structure/B12310908.png)
![3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,6-dihydrofuro[3,4-g][1]benzofuran]-8'-one](/img/structure/B12310914.png)



![(2R,3aR,6S,7aR)-3a-Methyl-2-((perfluorophenyl)thio)-6-(prop-1-en-2-yl)hexahydrobenzo[d][1,3,2]oxathiaphosphole 2-sulfide](/img/structure/B12310938.png)

![N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]formamide](/img/structure/B12310955.png)

![[(6Z,10Z)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B12310962.png)


